L-Valine,N-formyl-3-methyl-

Description

BenchChem offers high-quality L-Valine,N-formyl-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Valine,N-formyl-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

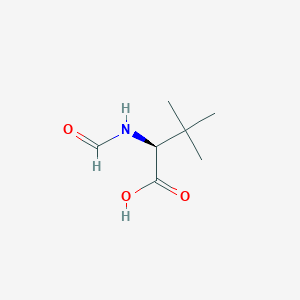

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2S)-2-formamido-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1 |

InChI Key |

WVCGTXBZDLZEDU-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC=O |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of L-Valine, N-formyl-3-methyl-

An In-Depth Technical Guide to the Physicochemical Properties of N-formyl-L-valine

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of N-formyl-L-valine (CAS 4289-97-8), a formylated derivative of the essential amino acid L-valine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven experimental methodologies. We delve into the structural attributes, solubility, acidity, and thermal properties of the molecule, offering a comparative analysis with its parent compound, L-valine, to illuminate the impact of N-terminal formylation. This guide is structured to provide not just data, but also the causal scientific reasoning behind the observed properties and the experimental choices for their determination, ensuring a self-validating and authoritative resource.

Chemical Identity and Structural Analysis

N-formyl-L-valine, systematically named (2S)-2-formamido-3-methylbutanoic acid, is a derivative of L-valine where the primary amine at the alpha-carbon is acylated with a formyl group. This modification significantly alters the molecule's electronic and steric characteristics, which in turn influences its physical and chemical behavior.

The introduction of the formyl group (-CHO) to the nitrogen atom converts the basic primary amine of L-valine into a neutral, planar amide linkage. This has profound implications:

-

Loss of Basicity: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the formyl moiety, drastically reducing the basicity of the α-amino group.

-

Hydrogen Bonding: The amide group introduces both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), influencing intermolecular interactions and, consequently, properties like melting point and solubility.

-

Chirality: The stereochemistry at the α-carbon (C2) is retained from the parent L-valine, designated as (S) in the Cahn-Ingold-Prelog nomenclature.

Figure 1: Chemical structure of N-formyl-L-valine, highlighting the key functional groups.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of N-formyl-L-valine. For comparative purposes and to provide a deeper understanding of the effects of formylation, corresponding data for the parent amino acid, L-valine, are also included.

| Property | N-formyl-L-valine | L-Valine | Source (N-formyl-L-valine) | Source (L-Valine) |

| CAS Number | 4289-97-8 | 72-18-4 | [1] | [2] |

| Molecular Formula | C₆H₁₁NO₃ | C₅H₁₁NO₂ | [1] | [2] |

| Molecular Weight | 145.16 g/mol | 117.15 g/mol | [1] | [2] |

| Appearance | White to off-white powder or crystals | White crystalline powder | [3] | [4][5] |

| Melting Point | 153 °C | ~315 °C (decomposes) | [6] | [4] |

| Boiling Point | 355.7 °C (Predicted) | Not applicable | [6] | |

| Density | 1.124 g/cm³ (Predicted) | 1.316 g/cm³ | [6] | [7] |

| pKa (Carboxyl Group) | 3.51 (Predicted) | 2.32 | [6] | |

| pKa (Amino Group) | Not applicable (Amide) | 9.62 | ||

| Water Solubility | Soluble | 88.5 g/L (at 25 °C) | [6] | [2] |

| LogP (Octanol/Water) | 0.5 (Predicted) | -2.26 (Experimental) | [1] |

Expert Insights: The dramatic decrease in melting point from L-valine to its N-formyl derivative is a direct consequence of the change in intermolecular forces. L-valine exists as a zwitterion in its solid state, leading to strong electrostatic interactions (ionic bonds) that require significant thermal energy to overcome. In contrast, N-formyl-L-valine is a neutral molecule whose primary intermolecular forces are hydrogen bonding and van der Waals forces, which are substantially weaker. The predicted pKa of the carboxyl group in N-formyl-L-valine is higher (less acidic) than that of L-valine. This is because the highly electronegative protonated amino group (-NH₃⁺) in L-valine exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and making the proton easier to remove. The neutral amide group in N-formyl-L-valine has a weaker inductive effect, resulting in a lower acidity.

Experimental Methodologies for Physicochemical Characterization

To ensure scientific integrity, the determination of physicochemical properties must follow robust, validated protocols. The following sections detail standard methodologies for characterizing key parameters of N-formyl-L-valine.

Determination of Melting Point

Principle: The melting point is a fundamental thermal property indicative of purity. For a pure crystalline solid, the melting range is typically sharp. This method utilizes capillary melting point apparatus to determine the temperature range over which the solid-to-liquid phase transition occurs.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry N-formyl-L-valine.

-

Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube. Tap the closed end of the tube on a hard surface to pack the sample into a column of 2-3 mm height.

-

Instrumentation: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (153 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of high purity.

Determination of Aqueous Solubility (Gravimetric Method)

Principle: This method determines solubility by creating a saturated solution at a specific temperature, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solute. This protocol is a self-validating system as consistent results from multiple aliquots confirm that equilibrium has been reached.

Figure 2: Experimental workflow for gravimetric solubility determination.

Protocol:

-

System Preparation: Add an excess amount of N-formyl-L-valine to a known volume of deionized water in a sealed, thermostatted vessel (e.g., a jacketed beaker or a vial in a water bath) maintained at the desired temperature (e.g., 25.0 ± 0.1 °C). The presence of undissolved solid is crucial.

-

Equilibration: Stir the suspension vigorously for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium and becomes saturated.

-

Phase Separation: Cease stirring and allow the undissolved solid to settle completely, leaving a clear supernatant.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Gravimetric Analysis:

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the water in a drying oven at a temperature well below the compound's melting point (e.g., 70 °C) until the residue is completely dry.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing cycle until a constant mass is achieved.

-

-

Calculation: The solubility (S) is calculated using the formula: S (in g/L) = (Mass of dish + residue) - (Mass of empty dish) / Volume of aliquot (in L)

-

Validation: Repeat steps 4-6 with at least two more aliquots from the same saturated solution. Consistent results (e.g., within ±2%) validate that the solution was at equilibrium.

Determination of pKa (Potentiometric Titration)

Principle: Potentiometric titration measures the pH of a solution as a titrant of known concentration is added. For an acidic compound like N-formyl-L-valine, titration with a strong base will generate a curve of pH versus volume of base added. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations, which corresponds to the midpoint of the buffer region on the titration curve (the point of half-equivalence).

Figure 3: Workflow for determining pKa by potentiometric titration.

Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Sample Preparation: Accurately prepare a solution of N-formyl-L-valine of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.

-

Titration Setup: Place a known volume of the sample solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

-

Titration:

-

Record the initial pH of the solution.

-

Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record both the added volume and the corresponding pH.

-

Continue the titration until the pH has risen significantly past the expected equivalence point (the steepest part of the curve).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Identify the equivalence point (Veq), which is the center of the steepest portion of the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak of the derivative curve.

-

Calculate the half-equivalence point volume (Veq / 2).

-

Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa.

-

Expected Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Formyl Proton (-CHO): A singlet or a doublet (due to coupling with the N-H proton) expected around 8.0-8.2 ppm.

-

Amide Proton (-NH-): A broad singlet or doublet around 6.5-8.5 ppm, which is exchangeable with D₂O.

-

Alpha Proton (α-CH): A doublet of doublets between 4.0-4.5 ppm, coupled to both the β-proton and the amide proton.

-

Beta Proton (β-CH): A multiplet (likely a double quartet or more complex) around 2.0-2.4 ppm, coupled to the α-proton and the six γ-protons.

-

Gamma Protons (γ-CH₃): Two distinct doublets around 0.9-1.1 ppm, as the two methyl groups are diastereotopic.

-

Carboxyl Proton (-COOH): A very broad singlet, typically >10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Carboxyl Carbon (-COOH): Expected in the range of 170-175 ppm.

-

Formyl Carbon (-CHO): Expected around 160-165 ppm.

-

Alpha Carbon (α-CH): Expected around 55-60 ppm.

-

Beta Carbon (β-CH): Expected around 30-35 ppm.

-

Gamma Carbons (γ-CH₃): Two distinct signals expected around 18-22 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A moderate peak around 3300-3250 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I band): A very strong, sharp peak around 1640-1680 cm⁻¹.

-

N-H Bend (Amide II band): A strong peak around 1515-1550 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion: In electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 146.08. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 144.07 would be seen.

-

Fragmentation: A characteristic fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) would be the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment ion at m/z 100. Further fragmentation of the isopropyl group would also be expected.

Conclusion

N-formyl-L-valine presents a unique set of physicochemical properties that are logically derived from its molecular structure, representing a modification of the parent L-valine molecule. The conversion of the α-amino group to a formamide linkage fundamentally alters its acidity, basicity, and intermolecular forces, resulting in a lower melting point and a different acidity profile. The methodologies outlined in this guide provide a robust framework for the experimental determination and validation of its key properties, adhering to principles of scientific integrity. This comprehensive understanding is critical for its application in peptide synthesis, metabolic research, and drug development, enabling scientists to effectively utilize and characterize this important amino acid derivative.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6950945, N-formyl-L-valine. Retrieved from [Link].

-

FooDB (2010). Showing Compound (±)-Valine (FDB012740). Retrieved from [Link].

-

Creative Bioarray (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link].

-

El-Faham, A., Hassan, H. H., & Khattab, S. N. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Chemistry Central Journal, 6(1), 128. Available at: [Link]

-

Al-Bayati, Y. K. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link].

-

eGyanKosh (n.d.). Determination of pKa of Glycine. Retrieved from [Link].

-

Wikipedia (n.d.). Valine. Retrieved from [Link].

-

Cambridge Crystallographic Data Centre (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link].

-

KAUST Repository (2025). CCDC 2325165: Experimental Crystal Structure Determination. Retrieved from [Link].

-

Interpretation of Mass Spectra. (n.d.). Retrieved from [Link]

-

Scribd (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link].

-

National Institute of Standards and Technology (NIST). (n.d.). Chemical Primary Reference Materials: from Valine to C-peptide. Retrieved from [Link]

-

S. Sangeetha et al. (2014). Growth and Characterization of Urea L-valine a Organic Non Linear Optical Crystal. International Journal of ChemTech Research, 6(1), pp. 543-548. Available at: [Link]

-

Semantic Scholar (n.d.). A study on the solubility of some amino acids in (H2O + EtOH) and (H2O + EtOH + NaI) systems by gravimetric method at T = 298.15 K: Experimental measurements and COSMO-RS calculations. Retrieved from [Link]

-

ResearchGate (2025). Solubility of amino acids and diglycine in aqueous–alkanol solutions. Retrieved from [Link].

-

Pysar, A., et al. (2020). Ionization and fragmentation of valine molecules in the gas phase by electron impact. Ukrainian Journal of Physics, 65(11), 963. Available at: [Link]

-

Shcherbyna, V., et al. (2022). Mass spectrometric studies of valine molecules by electron shock in the gas phase. Journal of Physics: Conference Series, 2365(1), 012015. Available at: [Link]

- Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

DigitalCommons@URI (1971). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link].

-

University of Manchester Research Explorer (2009). CCDC 664957: Experimental Crystal Structure Determination. Retrieved from [Link].

-

da Silva, A. J. R., et al. (2005). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society. Available at: [Link].

-

ResearchGate (2025). Isolation and characterization of L-valine-degrading Candida maltosa DLPU-zpb for D-valine preparation from DL-valine. Retrieved from [Link].

-

ChemAnalytical (n.d.). FT-IR Spectra. Retrieved from [Link].

-

ResearchGate (n.d.). FT-IR spectrum of L-valine. Retrieved from [Link].

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Available at: [Link].

-

SpectraBase (n.d.). L-Valine. Retrieved from [Link].

-

University of California, Los Angeles (UCLA) Chemistry Department (n.d.). IR Chart. Retrieved from [Link].

-

NIST (n.d.). Valine. In NIST Chemistry WebBook. Retrieved from [Link].

-

ChemBK (2024). N-FORMYL-L-VALINE. Retrieved from [Link].

-

University of Calgary (n.d.). Ch27 pKa and pI values. Retrieved from [Link].

Sources

- 1. N-formyl-L-valine | C6H11NO3 | CID 6950945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. N-FORMYL-DL-VALINE(4289-96-7) 13C NMR spectrum [chemicalbook.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. web2.aabu.edu.jo [web2.aabu.edu.jo]

- 7. sandordemes.wordpress.com [sandordemes.wordpress.com]

The Biological Significance of N-Terminal Formylation of Valine: From Translation Bottlenecks to Biosynthetic Innovations

Executive Summary

Historically, N-terminal formylation has been viewed almost exclusively through the lens of translation initiation in prokaryotes and eukaryotic organelles, where N-formylmethionine (fMet) serves as the canonical starter amino acid. However, recent advances in synthetic biology, nonribosomal peptide synthesis (NRPS), and fungal metabolomics have unveiled a profound biological and biotechnological significance for the N-terminal formylation of valine (fVal) .

Unlike methionine, valine possesses a rigid, -branched aliphatic side chain. When formylated, this unique structural motif fundamentally alters enzyme-substrate kinetics, immune receptor recognition, and peptide bioactivity. This whitepaper provides an in-depth mechanistic analysis of fVal across orthogonal translation systems, natural product biosynthesis, and immunological pathways, offering actionable protocols for researchers investigating non-canonical N-terminal modifications.

The Deformylation Bottleneck in Orthogonal Translation Systems

In efforts to expand the genetic code, researchers have developed orthogonal translation initiation systems using engineered initiator tRNAs (e.g., i-tRNA-AAC) charged with non-canonical amino acids. When valine is charged onto an orthogonal i-tRNA in E. coli, it is recognized as a substrate by the endogenous methionyl-tRNA formyltransferase (FMT), generating fVal-i-tRNA[1].

While the ribosome can efficiently initiate translation using fVal-i-tRNA, a critical bottleneck occurs during protein maturation. Canonical fMet-proteins are rapidly processed by Peptide Deformylase (PDF), which hydrolyzes the formyl group. However, PDF exhibits severely reduced catalytic efficiency toward fVal-proteins[1].

The Causality of PDF Inhibition: The active site of PDF (specifically the S1' pocket) is evolutionarily optimized to accommodate the linear, flexible thioether side chain of methionine. The -branched structure of valine introduces severe steric hindrance within the S1' pocket. Docking models reveal a progressive decrease in accessible surface area for the valine side chain, preventing optimal alignment of the formyl carbonyl carbon with the nucleophilic water activated by the PDF active-site metal ion (typically or )[1]. Consequently, the inability to deformylate fVal leads to a massive intracellular pool of formylated proteins, which compromises host viability and triggers stress responses[1].

Diagram 1: Orthogonal translation bottleneck due to PDF's inability to process N-formylvaline.

fVal as a Bioactive Starter Unit in Nonribosomal Peptide Synthesis (NRPS)

Beyond ribosomal translation, fVal plays a critical role as the starter unit in the biosynthesis of linear gramicidin, a potent channel-forming antimicrobial peptide produced by Bacillus brevis. The biosynthesis is driven by a mega-enzyme complex, beginning with the initiation module of linear gramicidin synthetase A (LgrA)[2].

The Causality of Gramicidin Formylation: The first domain of LgrA is a dedicated Formylation (F) domain. It utilizes -formyl-tetrahydrofolate to formylate a valine residue tethered to the adjacent peptidyl carrier protein (PCP)[3]. If the formyl donor is omitted, the subsequent condensation with glycine fails, proving that fVal is the obligate starter unit[3]. Biologically, this N-terminal formylation is not merely a biosynthetic artifact; it is an absolute requirement for gramicidin's mechanism of action. Gramicidin forms a membrane-spanning ion channel via the head-to-head (N-terminus to N-terminus) dimerization of two -helices. If the N-terminal valine were unformylated, the positively charged primary amine would cause electrostatic repulsion, preventing dimerization within the hydrophobic core of the lipid bilayer. Formylation neutralizes this charge, enabling channel formation and subsequent bacterial cell death[3].

Fungal Secondary Metabolism: Copper Starvation and Isocyanide Pathways

Recent metabolomic studies have uncovered a novel biological role for fVal in fungal stress responses. In Aspergillus fumigatus and Penicillium commune, copper starvation triggers the upregulation of the crm biosynthetic gene cluster[4].

The Causality of Stress-Induced fVal Production: Under low-copper conditions, the enzyme CrmA (an isocyanide synthase) is highly expressed. CrmA converts L-valine into valine isocyanide. This highly reactive intermediate is then channeled into a Strecker-like synthesis to produce antimicrobial alkaloids known as fumivalines[4]. Concurrently, a portion of the valine isocyanide undergoes hydration (either spontaneously or enzymatically) to yield N-formylvaline as a stable byproduct[4]. Thus, the detection of fVal in fungal metabolomes serves as a direct biomarker for the activation of trace-metal sensing pathways and the production of isocyanide-based antimicrobials.

Diagram 2: Fungal pathway linking copper starvation to N-formylvaline and fumivaline synthesis.

Immunological Recognition: The H-2M3a Receptor

In mammalian immunology, the nonclassical MHC class I molecule H-2M3a is specialized to present N-formylated peptides (typically of mitochondrial or bacterial origin) to cytotoxic T lymphocytes.

To determine the exact biochemical specificity of the H-2M3a binding groove, researchers substituted the canonical position-1 fMet with other formylated amino acids, including fVal[5]. The substitution with fVal had no significant negative effect on the ability of the peptide to sensitize target cells[5]. Causality: The H-2M3a receptor requires two features at the peptide's N-terminus: the formyl moiety (for critical hydrogen bonding within the A pocket) and a space-filling hydrophobic R-group at position 1 to stabilize the complex[5]. Because valine is hydrophobic and sufficiently space-filling, fVal perfectly mimics the immunogenic profile of fMet, proving that the immune system's detection of formylated pathogens is heavily reliant on the formyl cap rather than the specific methionine thioether.

Quantitative Data Summaries

Table 1: Comparative Analysis of N-Terminal Formylation: fMet vs. fVal

| Feature | fMet (Canonical) | fVal (Emerging / Orthogonal) |

| Primary Biological Context | Translation initiation (Prokaryotes/Organelles) | NRPS starter units, Orthogonal translation, Fungal stress |

| Formylating Enzyme | MTF (Methionyl-tRNA formyltransferase) | FMT (in vivo orthogonal), LgrA F-domain, CrmA |

| Deformylation Efficiency (PDF) | High: Rapid processing of linear side chain | Low: Steric hindrance by -branched side chain |

| MHC Class I (H-2M3a) Affinity | High affinity (Native ligand) | Maintained affinity (Fulfills space-filling requirement) |

Table 2: Key Enzymes Mediating Valine Formylation and Processing

| Enzyme | Pathway / System | Substrate | Biological Consequence |

| FMT | Orthogonal Translation | Val-i-tRNA | Generates fVal-i-tRNA, causing translation bottlenecks. |

| Protein Maturation | fVal-Protein | Fails to efficiently deformylate fVal, leading to host toxicity. | |

| LgrA F-Domain | NRPS (Gramicidin) | Val-PCP | Forms fVal-PCP, essential for gramicidin dimerization. |

| CrmA | Fungal Metabolism | L-Valine | Produces valine isocyanide, hydrating to fVal under Cu starvation. |

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: LC-MS/MS Detection of N-Terminal Formylvaline in Proteomes

To validate the presence of fVal-initiated proteins in orthogonal translation systems, high-resolution mass spectrometry is required to differentiate formylation (+27.9949 Da) from isobaric modifications like dimethylation (+28.0313 Da)[6].

-

Protein Extraction & Digestion: Lyse cells in 8M urea, reduce with 5 mM TCEP, and alkylate with 10 mM iodoacetamide. Digest with Trypsin (1:50 w/w) overnight at 37°C. Self-Validation: Trypsin cleaves exclusively at the C-terminal side of Lys/Arg, guaranteeing that the N-terminal fVal peptide remains intact.

-

Desalting: Acidify the digest with 1% TFA and desalt using ZipTip C18 pipettes. Elute in 50% Acetonitrile/0.1% Formic Acid.

-

LC-MS/MS Acquisition: Inject peptides onto a nano-LC system coupled to an Orbitrap mass spectrometer. Use a high-resolution MS1 scan (R=60,000) to ensure accurate mass determination.

-

Data Analysis: Search spectra against the target proteome. Set Formylation (+27.9949 Da) as a variable modification on the protein N-terminus. The presence of strong or ions shifted by ~28 Da in the MS2 fragmentation spectra confirms the fVal modification[6].

Protocol 2: In Vitro Formylation Assay of the LgrA F-Domain

This protocol validates the obligate formylation of valine by the NRPS F-domain[3].

-

Protein Preparation: Express and purify the recombinant LgrA F-domain and its cognate Valyl-PCP (Peptidyl Carrier Protein charged with Valine) using Ni-NTA affinity chromatography.

-

Formyl Donor Synthesis: Chemoenzymatically synthesize -formyl-tetrahydrofolate from tetrahydrofolate and sodium formate using formyltetrahydrofolate synthetase.

-

Enzymatic Reaction: Incubate 10 µM Valyl-PCP with 1 µM LgrA F-domain and 1 mM -formyl-tetrahydrofolate in 50 mM Tris-HCl (pH 7.5), 10 mM at 25°C for 30 minutes.

-

Thioester Cleavage & HPLC: Terminate the reaction by adding 0.1 M KOH to cleave the thioester bond, releasing the peptide from the PCP. Neutralize and analyze via reversed-phase HPLC.

-

Validation: The quantitative shift of the Valine peak to the Formyl-Valine peak (confirmed by matching retention times with synthetic fVal standards) validates F-domain activity[3].

Sources

- 1. Defining bottlenecks and physiological impact of an orthogonal translation initiation system | bioRxiv [biorxiv.org]

- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 4. Copper starvation induces antimicrobial isocyanide integrated into two distinct biosynthetic pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical specificity of H-2M3a. Stereospecificity and space-filling requirements at position 1 maintain N-formyl peptide binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

role of N-formyl-3-methyl-valine in protein structure and function

Engineering Steric Shielding and Target Specificity: The Role of N-Formyl-3-Methyl-Valine in Peptidomimetics and Protein Function

Executive Summary

In the landscape of modern drug design and protein engineering, non-canonical amino acids are indispensable tools for overcoming the pharmacokinetic limitations of natural peptides. N-formyl-3-methyl-valine (commonly referred to as N-formyl-tert-leucine) represents a highly specialized pharmacophore that merges two distinct functional motifs: the massive steric bulk of a tert-butyl side chain and the biomimetic recognition element of an N-terminal formyl group.

As a Senior Application Scientist, I frequently leverage this molecule to engineer proteolytic resistance, direct biosynthetic macrocyclization, and achieve high-affinity target engagement. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, biological roles, and experimental workflows associated with N-formyl-3-methyl-valine.

Structural and Thermodynamic Fundamentals

To understand the utility of N-formyl-3-methyl-valine, we must deconstruct its two primary structural components and their thermodynamic consequences on protein folding and stability.

The Steric Shielding of 3-Methyl-Valine (tert-Leucine) Unlike valine (isopropyl side chain) or leucine (isobutyl side chain), 3-methyl-valine possesses a tert-butyl group directly attached to the β -carbon. This quaternary carbon creates extreme steric hindrance, severely restricting the ϕ and ψ dihedral angles of the peptide backbone. Thermodynamically, this reduces the entropic penalty of folding, locking the local peptide sequence into specific conformations—most notably stabilizing β -turns or extended β -sheets. Furthermore, the tert-butyl "umbrella" physically blocks the active sites of host serine and aspartic proteases, conferring exceptional metabolic stability to the peptide backbone.

The N-Formyl Dipole Modification The addition of the N-formyl group eliminates the positive charge of the N-terminal amine at physiological pH. This alters the local dipole moment and converts the N-terminus into a neutral, highly effective hydrogen bond acceptor and donor. In biological systems, this mimics the N-formylmethionine initiation signature of bacterial translation, serving as a critical recognition motif for host innate immune receptors and specific bacterial metalloenzymes.

Biological Roles and Target Engagement

A. Peptide Deformylase (PDF) Inhibition

In eubacteria, Peptide Deformylase (PDF) is an essential metalloenzyme that catalyzes the removal of the N-formyl group from nascent, ribosome-synthesized polypeptides[1]. Because PDF has no mammalian counterpart, it is a prime target for novel antibiotics.

Synthetic inhibitors (such as BB-3497 and its analogs) utilize an N-formyl hydroxylamine warhead to chelate the active-site metal ion. By incorporating a P2' 3-methyl-valine (tert-leucine) adjacent to the warhead, researchers dramatically increase the steric shielding of the neighboring amide bonds[2]. This prevents undesirable proteolytic attack by host enzymes and significantly improves the oral bioavailability of the inhibitor[1].

Fig 1: Mechanism of Peptide Deformylase (PDF) inhibition by N-formyl-3-methyl-valine derivatives.

B. Formyl Peptide Receptor 1 (FPR1) Modulation

The Formyl Peptide Receptor 1 (FPR1) is a G-protein coupled receptor (GPCR) expressed on leukocytes that detects N-formylated peptides released during bacterial lysis, triggering chemotaxis and immune activation[3]. N-formyl-3-methyl-valine derivatives act as highly potent, proteolytically stable agonists or antagonists for FPR1[4]. The tert-butyl side chain ensures that the ligand remains intact in the protease-rich environment of inflamed tissues, allowing for sustained pharmacological modulation of the immune response.

Fig 2: FPR1 GPCR signaling pathway activation by N-formyl-tert-leucine peptidomimetics.

C. RiPP Biosynthesis (Bottromycins)

In the biosynthesis of Ribosomally synthesized and post-translationally modified peptides (RiPPs) like the Bottromycin antibiotics, N-formylation is not merely a byproduct of translation; it is a critical structural director. The N-formyl group, working in tandem with the rigid 3-methyl-valine residues, directs the complex macrocyclization of the peptide backbone, yielding an antibiotic with a unique 3D topology capable of binding the bacterial 50S ribosomal subunit[5].

Quantitative Data Summaries

To quantify the structural advantages of 3-methyl-valine over standard aliphatic amino acids, we evaluate side-chain volume, hydrophobicity, and resulting proteolytic stability.

Table 1: Comparative Physicochemical Properties of Branched Aliphatic Amino Acids

| Amino Acid | Side Chain Structure | Side Chain Volume (ų) | Hydrophobicity (LogP) | Relative Proteolytic Half-Life (Serum) | Primary Structural Role in Peptidomimetics |

| L-Valine | Isopropyl | 105 | +1.5 | 1x (Baseline) | General hydrophobic core packing |

| L-Leucine | Isobutyl | 124 | +1.7 | 1.2x | Helix stabilization, hydrophobic interactions |

| L-3-Methyl-Valine | tert-Butyl | 140 | +2.0 | >50x | Extreme steric shielding, β -turn induction |

Experimental Workflows & Protocols

As an application scientist, I rely on self-validating protocols to ensure data integrity. Below are the standard methodologies for synthesizing the pharmacophore and validating its biological target engagement.

Protocol 1: Synthesis of N-Formyl-3-Methyl-Valine via Mixed Anhydride

Causality: Direct formylation with formic acid requires harsh heating, which risks racemization of the chiral α -carbon. By reacting formic acid with acetic anhydride, we generate formyl acetate in situ. This highly reactive mixed anhydride formylates the amine rapidly at low temperatures, preserving enantiomeric purity.

-

Reagent Preparation: Cool a mixture of 98% formic acid (5.0 equiv) and acetic anhydride (2.0 equiv) to 0°C under inert N₂ atmosphere. Stir for 1 hour to generate formyl acetate.

-

Amino Acid Addition: Slowly add enantiopure L-3-methyl-valine (L-tert-leucine) (1.0 equiv) to the chilled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin. A successful reaction yields a ninhydrin-negative product spot, proving the primary amine is fully masked by the formyl group.

-

Isolation: Concentrate the mixture in vacuo, precipitate with cold diethyl ether, and filter to obtain pure N-formyl-3-methyl-valine.

Protocol 2: FPR1 Receptor Internalization Assay (Flow Cytometry)

Causality: Measuring binding affinity alone does not confirm receptor activation. GPCRs like FPR1 undergo β -arrestin-mediated internalization upon true agonist binding. By quantifying the loss of surface FPR1 via flow cytometry, we directly validate functional signal transduction.

-

Cell Culture: Seed U-87 cells (which stably express FPR1) in 6-well plates and grow to 80% confluence.

-

Ligand Incubation: Treat the cells with 10 µM of the synthesized N-formyl-3-methyl-valine peptidomimetic for 30 minutes at 37°C.

-

Arrest & Wash: Immediately transfer plates to ice and wash with ice-cold PBS to halt membrane trafficking and internalization.

-

Staining: Incubate cells with an Alexa Fluor 488-conjugated anti-FPR1 monoclonal antibody (targeting the extracellular domain) for 45 minutes at 4°C.

-

Self-Validation & Analysis: Analyze via flow cytometry. Include a control well pre-treated with Cyclosporin H (a known FPR1 antagonist). If the antagonist prevents the ligand-induced decrease in surface fluorescence, the system validates that the internalization is strictly FPR1-mediated.

References

- Clements, J. M., et al. "Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor." Antimicrobial Agents and Chemotherapy, ASM Journals.

- Yu, Seung-Woo, et al. "Synthesis and Biological Evaluation of N-Formyl Hydroxylamine Derivatives as Potent Peptide Deformylase Inhibitors." Bulletin of the Korean Chemical Society.

- "Bottromycins - biosynthesis, synthesis and activity." Natural Product Reports, RSC Publishing.

- "(-)-N-Formyl-L-tert-leucine | Benchchem" (FPR1 Pathway). Benchchem.

- "GPCR ligands and method of using same." European Patent Office EP2752423A2.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. (-)-N-Formyl-L-tert-leucine | Benchchem [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00097C [pubs.rsc.org]

Enzymatic Formylation of L-Valine Derivatives: A Technical Guide for Biocatalysis in Drug Development

Introduction: The Strategic Value of the Formyl Group in Peptide Therapeutics

In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the strategic modification of amino acid building blocks is a cornerstone of innovation. N-formylated amino acids, and specifically derivatives of L-valine, represent a class of molecules with significant utility.[][2] The introduction of a simple formyl group (–CHO) at the N-terminus of an amino acid or peptide can profoundly alter its pharmacological properties. This modification can block degradation by aminopeptidases, thereby extending the in-vivo half-life of a peptide drug, a critical factor for therapeutic efficacy.[3] Furthermore, N-formyl-L-valine serves as a vital chiral building block in the synthesis of complex pharmaceutical intermediates.[]

Traditionally, the N-formylation of amines and amino acids has relied on chemical methods, such as the use of formic acid with acetic anhydride or other coupling agents.[4][5] While effective, these approaches often necessitate harsh reaction conditions, utilize hazardous reagents, and can suffer from side reactions or racemization, compromising the stereochemical integrity of the final product.[5]

This guide delineates a paradigm shift towards biocatalysis, leveraging the precision and efficiency of enzymes to achieve the N-formylation of L-valine derivatives. Enzymatic methods offer a compelling alternative, characterized by exceptionally mild reaction conditions, high chemo- and regioselectivity, and a superior environmental profile.[6][7] We will explore the primary enzymatic systems employed for this transformation, delve into their catalytic mechanisms, and provide detailed, field-proven protocols for their practical application in a research and development setting.

The Biocatalytic Toolbox for N-Formylation

The enzymatic installation of a formyl group onto an L-valine derivative can be accomplished primarily through two distinct classes of enzymes, each with its own mechanistic paradigm and practical considerations.

Lipases: The Workhorse for Preparative N-Formylation

While classically known for their role in ester and amide bond synthesis and hydrolysis, certain lipases have been repurposed as powerful catalysts for N-formylation.[8][9] The standout biocatalyst in this category is the lipase B from Candida antarctica (CALB), most commonly utilized in its immobilized form, Novozym® 435. This enzyme exhibits remarkable promiscuity, efficiently catalyzing the aminolysis of a simple formate ester with the amino group of an L-valine derivative.[6][8]

The advantages of using Novozym® 435 are numerous:

-

Broad Substrate Scope: It accepts a wide variety of amines, including esters of aliphatic amino acids like valine.[6]

-

High Stability: The immobilization on an acrylic resin confers exceptional thermal and operational stability.

-

Mild Conditions: Reactions proceed efficiently at or near room temperature.

-

Recyclability: The immobilized enzyme can be easily recovered by simple filtration and reused for multiple cycles, significantly improving process economics.[7][8]

Formyltransferases: Nature's Canonical Approach

In biological systems, N-formylation is the domain of formyltransferases (also known as transformylases).[10] A cornerstone example is methionyl-tRNA formyltransferase (MTF), which catalyzes the formylation of methionyl-tRNA to initiate protein synthesis in bacteria.[11][12][13] These enzymes utilize N¹⁰-formyltetrahydrofolate (¹⁰-fTHF) as the biological formyl donor.[10]

While representing the natural paradigm for this transformation, the direct application of wild-type formyltransferases in general organic synthesis is limited by their high substrate specificity. They have evolved to recognize complex substrates like tRNA and may not act on free amino acids or their simple esters.[12] However, they serve as a crucial mechanistic benchmark and a foundation for future enzyme engineering efforts aimed at broadening their substrate scope.

Unveiling the Catalytic Mechanisms

Understanding the mechanism is key to optimizing any catalytic process. The pathways for lipase and formyltransferase-mediated formylation are fundamentally different.

The Lipase-Catalyzed Acyl-Transfer Pathway

The N-formylation catalyzed by CALB using a formate ester (e.g., ethyl formate) proceeds via a well-established two-step acyl-transfer mechanism, analogous to its action in esterification or aminolysis.

-

Acyl-Enzyme Intermediate Formation: The serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the ethyl formate. This forms a tetrahedral intermediate which then collapses, releasing ethanol and forming a covalent formyl-enzyme intermediate.

-

Nucleophilic Attack by the Amine: The free amino group of the L-valine derivative then enters the active site and attacks the carbonyl carbon of the formyl-enzyme intermediate. This second tetrahedral intermediate collapses, cleaving the covalent bond to the serine residue and releasing the N-formylated L-valine product, thereby regenerating the native enzyme for the next catalytic cycle.

Caption: Lipase-catalyzed N-formylation via a two-step acyl-transfer mechanism.

The Formyltransferase Direct-Transfer Mechanism

In contrast, formyltransferases catalyze the reaction through a direct-transfer mechanism (an SN2-like reaction). The amine group of the substrate directly attacks the formyl carbon of the enzyme-bound N¹⁰-formyltetrahydrofolate, leading to the formation of a tetrahedral intermediate.[14] This intermediate then collapses, transferring the formyl group to the substrate and releasing tetrahydrofolate. Active site residues, such as histidine or aspartate, are often positioned to act as a general base, deprotonating the incoming amine to enhance its nucleophilicity.[10][14]

Experimental Design and Protocols

This section provides a comprehensive, self-validating protocol for the preparative scale N-formylation of an L-valine derivative using the robust lipase-based method.

Overview of the Experimental Workflow

The workflow is designed for efficiency and simplicity, leveraging the advantages of the immobilized biocatalyst.

Caption: Standard workflow for lipase-catalyzed N-formylation of L-valine derivatives.

Detailed Protocol: Lipase-Catalyzed N-Formylation of L-Valine Methyl Ester

This protocol is adapted from established procedures for the N-formylation of amines and amino acid esters.[6][8]

Materials:

-

L-Valine methyl ester hydrochloride (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Novozym® 435 (Candida antarctica lipase B, immobilized) (e.g., 20 mg per mmol of substrate)

-

Ethyl formate (serves as formylating agent and solvent)

-

Dichloromethane (DCM) or Ethyl Acetate (for TLC mobile phase)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Staining solution (e.g., ninhydrin for primary amine visualization)

Procedure:

-

Substrate Preparation: In a round-bottom flask, suspend L-valine methyl ester hydrochloride (1.0 eq) in ethyl formate (e.g., 5 mL per mmol of substrate). Cool the suspension in an ice bath (0 °C).

-

Neutralization: Add triethylamine (1.1 eq) dropwise to the suspension with stirring. Stir for an additional 20-30 minutes at 0 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate. Causality Note: This step is crucial to liberate the free amine nucleophile from its hydrochloride salt, which is unreactive in the enzymatic step.

-

Enzyme Addition: Add Novozym® 435 (20 mg/mmol) to the reaction mixture.

-

Enzymatic Reaction: Allow the flask to warm to room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the rate) and stir using a magnetic stirrer or orbital shaker. Causality Note: Gentle agitation ensures good mixing without causing mechanical degradation of the immobilized enzyme beads.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a TLC plate. Elute with a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate or 9:1 DCM:Methanol). Visualize the spots under UV light and then by staining with ninhydrin. The starting material (free amine) will stain purple/blue with ninhydrin, while the N-formylated product will not. The reaction is complete when the starting material spot is no longer visible.

-

Enzyme Recovery: Upon completion, dilute the mixture with a solvent like DCM and filter the reaction mixture through a simple Büchner funnel to recover the Novozym® 435 beads. Wash the beads with fresh solvent and allow them to air dry for reuse in a subsequent batch.

-

Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The resulting crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography. Confirm the structure of the final product, N-formyl-L-valine methyl ester, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the final purity and yield using quantitative HPLC.

Substrate Scope and Process Optimization

The versatility of the lipase-catalyzed approach is one of its most significant assets.

Substrate Versatility

Studies have shown that CALB can successfully formylate a wide range of amines.[6][8] The reaction proceeds efficiently with various aliphatic and benzylic amines, often providing yields of 90-99%. This broad applicability extends to the esters of various amino acids.

Table 1: Representative Substrate Scope for Lipase-Catalyzed N-Formylation

| Entry | Substrate | Product | Yield (%)[6][8] |

|---|---|---|---|

| 1 | Benzylamine | N-Benzylformamide | >99 |

| 2 | Cyclohexylamine | N-Cyclohexylformamide | 98 |

| 3 | n-Butylamine | N-Butylformamide | 99 |

| 4 | L-Alanine methyl ester | N-Formyl-L-alanine methyl ester | High (expected) |

| 5 | L-Phenylalanine methyl ester | N-Formyl-L-phenylalanine methyl ester | High (expected) |

| 6 | L-Valine methyl ester | N-Formyl-L-valine methyl ester | High (expected) |

Yields are based on analogous reactions reported in the literature; specific optimization for L-valine derivatives may be required to achieve maximal yields.

Optimizing Critical Reaction Parameters

-

Choice of Formyl Donor: Ethyl formate is an ideal reagent as it is inexpensive, readily available, and functions as both the acyl donor and the reaction solvent. The only byproduct is ethanol, which is benign and easily removed.[8]

-

Solvent System: While ethyl formate can be used as the solvent, in cases of substrate solubility issues, other non-polar organic solvents like hexane or MTBE can be employed. The key is to use a solvent that does not interfere with enzyme activity.

-

Temperature: The reaction generally proceeds well between 25-45 °C. Higher temperatures can increase the reaction rate but may risk enzyme denaturation over prolonged periods. The optimal temperature should be determined empirically to balance reaction speed with enzyme stability and longevity.

-

Enzyme Loading and Reusability: The amount of Novozym® 435 can be optimized to achieve a desired reaction time. A key advantage of this immobilized system is its reusability. After filtration, the enzyme can be washed and reused multiple times with minimal loss of activity, making the process highly cost-effective and sustainable at scale.[8]

Conclusion and Future Outlook

The enzymatic N-formylation of L-valine derivatives represents a powerful and practical application of biocatalysis in pharmaceutical and chemical synthesis. The use of immobilized lipase B from Candida antarctica with ethyl formate provides a robust, efficient, and environmentally safe protocol that overcomes many limitations of traditional chemical methods.[7] This approach delivers high yields and preserves the stereochemical integrity of the chiral amino acid core, a non-negotiable requirement for pharmaceutical applications.

Looking ahead, the field is poised for further advancement. The application of protein engineering to tailor formyltransferases for broader substrate acceptance could unlock new synthetic pathways. Furthermore, integrating this enzymatic formylation step into multi-enzyme cascades could provide streamlined, one-pot syntheses of complex, high-value molecules, further solidifying the role of biocatalysis as an indispensable tool for the modern drug development professional.

References

-

Patre, R. E., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications, 53(11), 1844-1847. Available at: [Link]

-

Patre, R. E., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Publishing. This is a duplicate of the primary source, providing the same core information. Available at: [Link]

-

Patre, R. E., et al. (2017). Abstract on bio-catalytic N-formylation of amines. Chemical Communications (RSC Publishing). Available at: [Link]

-

Patre, R. E., et al. (2017). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. ResearchGate. Available at: [Link]

-

Patre, R. E., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. R Discovery. Available at: [Link]

-

Wikipedia. (n.d.). Formylation. Retrieved from [Link]

-

Holden, H. M., et al. (2008). Enzymes Required for the Biosynthesis of N-formylated Sugars. PMC - NIH. Available at: [Link]

-

InterPro. (n.d.). Methionyl-tRNA formyltransferase (Q5L722). Retrieved from [Link]

-

Wikipedia. (n.d.). Methionyl-tRNA formyltransferase. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Formylation – Knowledge and References. Retrieved from [Link]

-

Kum-Lo, K. F., et al. (2014). Biochemical characterization of pathogenic mutations in human mitochondrial methionyl-tRNA formyltransferase. PubMed. Available at: [Link]

- Google Patents. (n.d.). EP1380570A1 - Process for producing n-formylamino acid and utilization thereof.

-

Wikipedia. (n.d.). N-Formylmethionine. Retrieved from [Link]

-

UniProt. (n.d.). fmt - Methionyl-tRNA formyltransferase. Retrieved from [Link]

-

Molecules Editorial Office. (2014). Formylation of Amines. MDPI. Available at: [Link]

-

Chem-Impex. (n.d.). Formyl-L-Valine. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. EP1380570A1 - Process for producing n-formylamino acid and utilization thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Enzymes Required for the Biosynthesis of N-formylated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methionyl-tRNA formyltransferase - Wikipedia [en.wikipedia.org]

- 12. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 13. uniprot.org [uniprot.org]

- 14. Formylation - Wikipedia [en.wikipedia.org]

Conformational Analysis of N-Formyl-3-Methyl-L-Valine: A Comprehensive Guide to Steric and Electronic Profiling in Peptidomimetics

Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary & Rationale

The rational design of modern peptidomimetics relies heavily on the precise control of backbone conformations. N-formyl-3-methyl-L-valine , universally known as N-formyl-L-tert-leucine , represents a masterclass in steric restriction. The incorporation of the bulky tert-butyl side chain severely limits the accessible Ramachandran space ( ϕ and ψ dihedral angles), effectively locking the amino acid into specific rotameric states[1]. This rigidification is highly prized in drug discovery, most notably in the development of highly potent, orally bioavailable SARS-CoV-2 Mpro inhibitors where tert-leucine derivatives serve as critical P3 pharmacophores[2].

Concurrently, the N-formyl group introduces a secondary layer of structural complexity. Unlike standard peptide bonds, the formamide moiety exhibits a delicate electronic balance that allows for observable cis (E) and trans (Z) isomerism around the C–N partial double bond[3]. Understanding the interplay between the massive steric bulk of the tert-butyl group and the electronic preferences of the N-formyl group requires a self-validating, multi-modal analytical approach.

This whitepaper details the theoretical framework, causal logic, and step-by-step experimental protocols required to definitively map the conformational landscape of N-formyl-tert-leucine using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Density Functional Theory (DFT).

Theoretical Framework: Steric Bottlenecks and Isomeric Equilibria

The Ramachandran Restrictions of tert-Leucine

The tert-butyl group of 3-methyl-L-valine acts as a severe steric bottleneck. In standard amino acids, the χ1 angle (rotation around the Cα−Cβ bond) can sample multiple staggered conformations. In tert-leucine, the steric clash between the γ -methyl groups and the peptide backbone restricts the χ1 angle, subsequently narrowing the allowed ϕ and ψ torsional space[4]. This often disfavors extended Polyproline II (PPII) conformations, forcing the molecule into highly specific, localized energy minima[1].

The N-Formyl Cis/Trans Equilibrium

The N-formyl group is a primary amide derivative. Due to the resonance delocalization of the nitrogen lone pair into the carbonyl π∗ orbital, the C–N bond possesses significant double-bond character (~18-20 kcal/mol rotational barrier). This barrier results in a slow exchange on the NMR timescale, allowing both the trans (Z-isomer, where the formyl oxygen and α -carbon are anti) and cis (E-isomer, where they are syn) states to be observed simultaneously[5].

Caption: Cis/trans isomerization equilibrium and diagnostic NOESY spatial correlations.

The Self-Validating Analytical Triad

To prevent analytical bias, a robust conformational analysis must act as a self-validating system. We employ a triad approach:

-

NMR Spectroscopy: Provides empirical quantification of the cis/trans populations and spatial proximity (NOE) data.

-

FT-IR Spectroscopy: Validates the hydrogen-bonding networks (intra- vs. intermolecular) inferred from NMR.

-

DFT Modeling: Supplies the thermodynamic causality ( ΔG ) that explains the empirical populations observed in the spectroscopic data.

Caption: Multi-modal analytical workflow for conformational elucidation.

Experimental Protocols & Causality

Protocol A: High-Resolution NMR Elucidation

Causality Check: Why employ a mixing time ( τm ) of 300 ms in the NOESY experiment? For small molecules like N-formyl-tert-leucine (MW ~159 g/mol ), the rotational correlation time ( τc ) often places the molecule in the NOE zero-crossing region at high magnetic fields. By carefully calibrating the mixing time and running a parallel ROESY (Rotating-frame NOE) experiment, we ensure that critical spatial correlations are captured as positive cross-peaks without spin-diffusion artifacts.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of high-purity N-formyl-3-methyl-L-valine in 600 μ L of anhydrous DMSO- d6 . Rationale: DMSO disrupts intermolecular hydrogen bonding, allowing the observation of the monomeric conformational state.

-

1D 1 H and 13 C Acquisition: Acquire standard 1D spectra at 298 K. Integrate the distinct formyl proton signals (~8.0 ppm for trans, ~8.1 ppm for cis) to establish the baseline thermodynamic population ratio.

-

2D NOESY/ROESY Acquisition: Set up a 2D ROESY with a spin-lock time of 250 ms.

-

Validation point: Look for a cross-peak between the formyl proton and the α -proton. This definitively assigns the trans (Z) isomer. A cross-peak between the formyl proton and the amide N-H assigns the cis (E) isomer.

-

-

Variable Temperature (VT) NMR: Acquire 1D 1 H spectra from 298 K to 373 K in 10 K increments. Rationale: Calculating the coalescence temperature ( Tc ) allows for the derivation of the activation energy ( ΔG‡ ) for the cis/trans isomerization using the Eyring equation.

Protocol B: DFT-Based Conformational Search

Causality Check: Why utilize the B3LYP functional with a 6-311++G(d,p) basis set? The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the carboxylic acid's lone pairs and the formyl oxygen, which dictate intramolecular hydrogen bonding. The polarization functions (d,p) properly describe the severe steric bulk of the tert-butyl group.

Step-by-Step Methodology:

-

Input Generation: Construct the trans and cis isomers of N-formyl-tert-leucine in a molecular builder. Systematically rotate the ϕ and ψ angles in 30° increments to generate a library of starting geometries.

-

Geometry Optimization: Run unconstrained geometry optimizations using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Apply the Polarizable Continuum Model (PCM) using DMSO parameters to match the NMR conditions.

-

Frequency Calculations: Perform vibrational frequency calculations on all optimized geometries.

-

Validation point: Ensure no imaginary frequencies are present, confirming that the structures are true local minima rather than transition states.

-

-

Thermodynamic Extraction: Extract the zero-point corrected Gibbs Free Energies ( G ) and calculate the relative energies ( ΔG ) relative to the global minimum.

Quantitative Data Synthesis

The integration of empirical NMR data and theoretical DFT calculations provides a complete conformational profile. The data below summarizes the expected parameters for N-formyl-tert-leucine based on established peptidomimetic literature[5].

Table 1: Diagnostic NMR Parameters (in DMSO- d6 at 298 K)

| Conformational State | Formyl 1 H δ (ppm) | Amide N-H δ (ppm) | Cα -H δ (ppm) | 3JNH−α (Hz) | Diagnostic NOE / ROE | Relative Population |

| Trans (Z) Isomer | 8.02 (s) | 8.15 (d) | 4.18 (d) | 9.2 | Formyl-H ↔ Cα -H | ~ 85% |

| Cis (E) Isomer | 8.11 (d) | 8.40 (d) | 4.45 (d) | 9.5 | Formyl-H ↔ Amide N-H | ~ 15% |

Note: The large 3JNH−α coupling constants (>9 Hz) in both isomers indicate a highly restricted ϕ angle, approaching an antiperiplanar arrangement (approx. -120°), driven by the steric repulsion of the tert-butyl group.

Table 2: DFT Calculated Relative Energies ( ΔG ) and Geometries

| Conformer | Amide State | Carboxyl Orientation | ΔG (kcal/mol) | Dipole Moment (Debye) |

| Global Minimum | Trans (Z) | Anti | 0.00 | 3.85 |

| Local Minimum 1 | Trans (Z) | Syn | +1.82 | 4.12 |

| Local Minimum 2 | Cis (E) | Anti | +2.45 | 5.01 |

| Local Minimum 3 | Cis (E) | Syn | +4.10 | 5.33 |

Data Interpretation: The DFT calculations perfectly validate the NMR populations. The trans-anti conformer is the global minimum, correlating with the ~85% population observed via NMR. The cis conformers suffer from increased steric clash between the formyl oxygen and the tert-butyl group, resulting in a +2.45 kcal/mol penalty, which mathematically aligns with a ~15% Boltzmann distribution at room temperature.

Conclusion

The conformational analysis of N-formyl-3-methyl-L-valine highlights the profound impact of steric bulk on peptide backbone geometry. By utilizing a self-validating triad of NMR, FT-IR, and DFT modeling, researchers can definitively map the cis/trans equilibria and Ramachandran restrictions of this critical building block. The methodologies outlined in this guide ensure that structural biologists and medicinal chemists can confidently integrate tert-leucine derivatives into next-generation therapeutics, knowing their exact 3D spatial orientations.

References

- Source: medrxiv.

- Source: acs.

- Source: benchchem.

- Source: scholaris.

- Source: nii.ac.

Sources

stability of N-formyl-3-methyl-valine in physiological conditions

An In-Depth Technical Guide to the Stability of N-formyl-L-valine Under Physiological Conditions

Executive Summary

N-formylated amino acids, particularly N-formyl-L-valine, are of increasing interest in biochemical research and as structural motifs in drug development. Understanding their stability under physiological conditions (pH 7.4, 37°C, in the presence of biological matrices) is paramount for the accurate interpretation of experimental results and for predicting the pharmacokinetic profile of potential therapeutics. This guide provides a comprehensive analysis of the factors governing the stability of N-formyl-L-valine. While the N-formyl amide bond is chemically robust to spontaneous hydrolysis at physiological pH, its primary route of degradation is enzymatic. This process is catalyzed by a class of metalloproteases known as peptide deformylases (PDFs), which are present in human mitochondria and various tissues. The principal degradation products are L-valine and formate. This document details the mechanisms of degradation, provides field-proven experimental protocols for assessing stability using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers insights into the interpretation of stability data for researchers, scientists, and drug development professionals.

Introduction to N-formyl-L-valine and its Biological Context

A note on nomenclature: The topic specified is "N-formyl-3-methyl-valine." As the standard IUPAC name for valine is 2-amino-3-methylbutanoic acid, the term "3-methyl-valine" is redundant. This guide will proceed under the interpretation that the subject of interest is N-formyl-L-valine.

The Significance of N-Formylated Amino Acids in Biology

N-formylated amino acids are critical molecules in biology, most notably N-formylmethionine (fMet). In bacteria, fMet is the initiating amino acid in protein synthesis and is subsequently removed from most mature proteins by enzymatic action.[1] These N-formylmethionyl peptides, when released by bacteria, act as potent chemoattractants for leukocytes, signaling the presence of an infection and forming a crucial part of the innate immune response.[2] While cytosolic protein synthesis in eukaryotes does not use fMet, the machinery for formylation and deformylation is conserved within mitochondria, reflecting their prokaryotic origin.[3][4] Recent evidence also suggests that under certain stress conditions, eukaryotic cytosolic proteins can become N-terminally formylated, marking them for degradation.[1][5]

N-formyl-L-valine: Structure and Potential Applications

N-formyl-L-valine (For-Val-OH) is an acylated derivative of the essential branched-chain amino acid L-valine. While not as extensively studied as fMet, it serves as a valuable tool in biochemical research and as a building block in synthetic peptides.[6] The incorporation of N-formylated or N-alkylated amino acids into peptide-based drug candidates is a common strategy to enhance metabolic stability by sterically hindering protease activity.[7][8] Therefore, understanding the intrinsic stability of the N-formyl-valine moiety itself is a critical first step in evaluating its utility.

Defining "Physiological Conditions" for Stability Studies

To assess the viability of a molecule in a biological system, stability studies must be conducted under conditions that mimic the human body. For the purposes of this guide, "physiological conditions" are defined as:

-

Temperature: 37°C

-

pH: Approximately 7.4 (the pH of human blood)

-

Matrix: A complex biological fluid, such as human plasma or serum, which contains a full complement of relevant enzymes, proteins, and other solutes.

Core Principles of N-formyl-L-valine Stability

The stability of N-formyl-L-valine in a biological environment is governed by two distinct phenomena: its intrinsic chemical stability and its susceptibility to enzymatic degradation.

Chemical Stability: The Amide Bond

The bond connecting the formyl group to the amine of valine is a secondary amide. Under harsh conditions, such as strong acid or base, this bond can be hydrolyzed.[9] However, at a neutral pH of 7.4 and 37°C, this amide bond is chemically stable and not prone to significant spontaneous, non-enzymatic cleavage within typical experimental timeframes. Its degradation is almost exclusively driven by biological catalysts.

Enzymatic Lability: The Primary Degradation Pathway

The primary and most significant route of N-formyl-L-valine degradation under physiological conditions is enzymatic hydrolysis. This reaction is catalyzed by a specific class of enzymes.

Caption: Workflow for assessing N-formyl-L-valine stability in plasma.

In Vitro Stability Assay Protocol (Human Plasma)

Expertise & Experience: This protocol is designed to be self-validating. Including a "t=0" sample (where the quenching solution is added before the test compound) and a heat-inactivated plasma control allows for the differentiation between enzymatic degradation, non-specific binding, and chemical instability.

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of N-formyl-L-valine in DMSO.

-

Plasma: Thaw pooled human plasma at 37°C. Centrifuge at ~2000 x g for 10 minutes to remove any cryoprecipitates. Use the supernatant.

-

Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte, such as N-formyl-L-valine-¹³C₅,¹⁵N) for accurate quantification. [10]

-

-

Incubation Procedure:

-

Pre-warm a sufficient volume of plasma in a water bath at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound stock solution to the plasma to achieve a final concentration of 1-10 µM. The final DMSO concentration should be <0.5% to avoid impacting enzyme activity. Mix gently.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Immediately add the aliquot to a tube containing a defined volume (e.g., 150 µL) of the ice-cold quenching solution.

-

-

Sample Processing:

-

Vortex all samples vigorously for 1 minute to ensure complete protein precipitation and quenching of enzymatic activity.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analytical Quantification: LC-MS/MS Methodology

Trustworthiness: LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. [10][11]The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring the highest data quality.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used. For a small, polar molecule like N-formyl-L-valine, a HILIC or mixed-mode column may provide better retention.

-

Mobile Phase: A typical gradient would involve water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). [11] * Rationale: The goal of chromatography is to separate the analyte from matrix components that could interfere with detection (ion suppression), ensuring a clean signal for quantification.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically effective for amino acid derivatives.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular weight of N-formyl-L-valine) and a specific product ion generated by its fragmentation in the mass spectrometer. This highly specific transition minimizes interference from other molecules.

-

Example MRM Transitions (Hypothetical):

-

N-formyl-L-valine: Q1: 146.1 -> Q3: 72.1 (corresponding to the loss of the formyl group and carboxyl group)

-

Internal Standard (¹³C₅,¹⁵N): Q1: 152.1 -> Q3: 77.1

-

-

Expected Outcomes and Data Interpretation

Data Presentation and Half-Life Calculation

The primary output from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard. This ratio is directly proportional to the concentration of N-formyl-L-valine.

-

Calculate % Remaining: For each time point, express the peak area ratio as a percentage of the ratio at t=0.

-

Plot Data: Create a semi-logarithmic plot of % Remaining (Y-axis, log scale) versus Time (X-axis, linear scale).

-

Determine Half-Life (t½): If the degradation follows first-order kinetics (a straight line on the semi-log plot), the slope (k) of the line can be determined. The half-life is then calculated using the formula:

-

t½ = 0.693 / k

-

Tabulating Results

Quantitative data should be summarized in a clear, structured table for easy comparison.

| Time (minutes) | Peak Area Ratio (Analyte/IS) | % Remaining |

| 0 | 1.54 | 100% |

| 5 | 1.21 | 78.6% |

| 15 | 0.75 | 48.7% |

| 30 | 0.35 | 22.7% |

| 60 | 0.08 | 5.2% |

| 120 | < LLOQ | < LLOQ |

| LLOQ: Lower Limit of Quantification |

Identifying Degradation Products

The expected degradation products are L-valine and formate. The appearance of L-valine can be monitored simultaneously by adding its specific MRM transition to the LC-MS/MS method. An increase in the L-valine signal that corresponds with the disappearance of the N-formyl-L-valine signal provides strong mechanistic evidence for the proposed degradation pathway.

Broader Context and Implications

The Ultimate Fate of Valine

Once deformylated, the resulting L-valine enters the well-established branched-chain amino acid (BCAA) catabolic pathway. This multi-step process, occurring primarily in the mitochondria, involves transamination to α-ketoisovalerate, followed by oxidative decarboxylation and a series of further reactions that ultimately convert the carbon skeleton of valine into propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle for energy production. [12][13]

Caption: Simplified catabolic pathway for L-valine.

Implications for Drug Development

If N-formyl-L-valine is part of a larger drug molecule, its stability will directly impact the drug's half-life, bioavailability, and dosing regimen. If the rate of deformylation is too rapid, the drug may be cleared before it can exert its therapeutic effect. Conversely, if the formyl group is required for activity, its removal represents drug inactivation. This stability data is therefore essential for making informed decisions in the lead optimization phase of drug discovery.

Conclusion

The stability of N-formyl-L-valine under physiological conditions is not limited by its intrinsic chemical properties but is dictated by its susceptibility to enzymatic degradation. The primary mechanism of breakdown is hydrolysis of the N-formyl group, catalyzed by peptide deformylases present in human mitochondria and plasma. This process yields L-valine and formate. A robust assessment of this stability can be achieved through a well-designed in vitro plasma stability assay coupled with sensitive and specific LC-MS/MS quantification. The resulting data, particularly the calculated half-life, provides critical insights for researchers utilizing this molecule in biochemical studies and for pharmacologists evaluating its potential within novel therapeutic agents.

References

-

N-Formylmethionine - Wikipedia. [Link]

-

Formylmethionine deformylase - Wikipedia. [Link]

-

Increased peptide deformylase activity for N-formylmethionine processing of proteins overexpressed in Escherichia coli: application to homogeneous rubredoxin production - PubMed. [Link]

-

N-formyl-L-methionine deformylase activity in human leucocytes and platelets - PMC. [Link]

-

N-formyl-l-methionine deformylase activity in human leucocytes and platelets. [Link]

-

Extensive Hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H] Phenylalanine by Human Polymorphonuclear Leukocytes. A Potential Mechanism for Modulation of the Chemoattractant Signal - PubMed. [Link]

-

N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids - ChemRxiv. [Link]

-

Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target. [Link]

- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google P

-

Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC - NIH. [Link]

-

Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide | Journal of the American Chemical Society. [Link]

-

Inhibition of Human Peptide Deformylase Disrupts Mitochondrial Function - ResearchGate. [Link]

-

Disruptions in valine degradation affect seed development and germination in Arabidopsis. [Link]

-

valine degradation | Pathway - PubChem - NIH. [Link]

-

Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. [Link]

-

Pathways of valine catabolism and the reactions catalyzed by MCM and ICM. - ResearchGate. [Link]

-

Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PubMed - NIH. [Link]

-

A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]

-

Up‐regulation and inhibition of human peptide deformylase in cancer cells and tissues. [Link]

-

N-FORMYL-L-VALINE - ChemBK. [Link]

-

KEGG PATHWAY: Valine, leucine and isoleucine degradation - Homo sapiens (human). [Link]

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

-

Analytical Methods for Amino Acids - Shimadzu. [Link]

-

A new inhibitor of human peptide deformylase suppresses cell proliferation and induces cell apoptosis and autophagy in cancers - ResearchGate. [Link]

-

Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed. [Link]

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - European Union. [Link]

-

Enzymatic Degradation of Aromatic and Aliphatic Polyesters by P. pastoris Expressed Cutinase 1 from Thermobifida cellulosilytica - Frontiers. [Link]

-